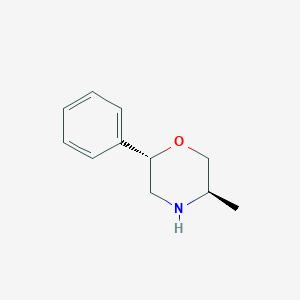

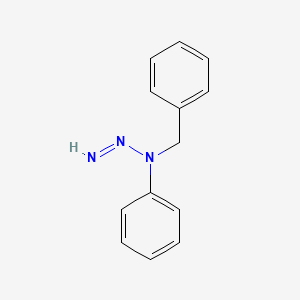

(2S,5r)-5-methyl-2-phenylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including "(2S,5r)-5-methyl-2-phenylmorpholine," involves complex reactions utilizing various starting materials and catalysts. For instance, Sambyal et al. (2011) described the synthesis of a closely related compound using benzaldehyde, aniline, and ethylacetoacetate, catalyzed by an l (−) proline–Fe(III) complex, indicating a potential pathway for synthesizing morpholine derivatives through catalyzed reactions [Sambyal et al., 2011]. Pandey et al. (2012) also highlighted a synthetic route for dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyldiacetate, showcasing the versatility of morpholine synthesis via photoinduced one-electron reductive β-activation for stereoselective CC bond formation [Pandey et al., 2012].

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied, often utilizing X-ray diffraction. Sambyal et al. ’s work on a related compound provides insights into crystallographic analysis, revealing intricate details such as hydrogen bonding patterns and molecular conformation that could be analogous to "this compound" [Sambyal et al., 2011].

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. Pandey et al. (2012) demonstrated the transformation of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyldiacetate into valuable heterocyclic building blocks, indicating the potential of "this compound" for generating pharmacologically relevant structures [Pandey et al., 2012].

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "this compound" was not found, research on related compounds provides a basis for understanding these aspects. For example, the crystallography work by Sambyal et al. (2011) indirectly contributes to understanding the physical properties by detailing molecular packing and structure [Sambyal et al., 2011].

Scientific Research Applications

Diastereocontrolled Aziridine Formation

(2S,5r)-5-methyl-2-phenylmorpholine derivatives have been utilized in the field of organic synthesis, specifically in diastereocontrolled aziridine formation. Research by Chen, Gan, and Harwood demonstrated that N-Propynoyl and N-Propenoyl derivatives of (5R)-5-phenylmorpholin-2-one underwent cycloaddition with aromatic azides, leading to the formation of corresponding triazoles and diastereoisomerically pure aziridines. This showcases the compound's utility in complex organic synthesis processes (Chen, Gan, & Harwood, 2008).

Synthesis and Antidepressant Activity

The compound has also been studied for its potential antidepressant activity. Xiao Xin synthesized 2-Aryl-3-methyl-5-phenylmorpholine compounds and tested their antidepressant activities on mice, showing that certain intermediates significantly reduced the immobility time in the forced swimming test, indicating antidepressant-like effects (Xiao Xin, 2007).

Mechanism of Action

Result of Action

The molecular and cellular effects of (2S,5r)-5-methyl-2-phenylmorpholine’s action are currently unknown due to the lack of research on this compound . These effects would be determined by the compound’s targets, mode of action, and affected biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

properties

IUPAC Name |

(2S,5R)-5-methyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGEOIBMBXJGV-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)